
(Trifluoromethyl)tris(triphenylphosphine)copper(I)
Overview
Description
(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a coordination compound with the molecular formula C55H45CuF3P3. It is known for its unique structure, where a copper(I) ion is coordinated with three triphenylphosphine ligands and one trifluoromethyl group.
Mechanism of Action
Target of Action
(Trifluoromethyl)tris(triphenylphosphine)copper(I) is a complex compound that primarily targets organic molecules in chemical reactions. It is often used as a reagent in organic synthesis . The primary targets of this compound are typically carbon-based molecules, where it facilitates the introduction of a trifluoromethyl group .
Mode of Action
This compound acts as a catalyst in organic reactions, particularly in the trifluoromethylation of aryl iodides . It interacts with its targets by donating a trifluoromethyl group to the target molecule . This results in the formation of a new carbon-fluorine bond, effectively introducing a trifluoromethyl group into the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by (Trifluoromethyl)tris(triphenylphosphine)copper(I) can vary depending on the specific reaction it is used in. Generally, it is involved in the oxidative cross-coupling reactions, facilitating the introduction of trifluoromethyl groups into organic molecules . The downstream effects of this can significantly alter the properties of the target molecule, including its reactivity, polarity, and stability.
Pharmacokinetics
It’s worth noting that the compound is generally handled and stored under inert gas, and it should be protected from moisture .
Result of Action
The primary result of the action of (Trifluoromethyl)tris(triphenylphosphine)copper(I) is the successful trifluoromethylation of target molecules . This can significantly alter the chemical properties of the target molecule, potentially making it more reactive, or altering its polarity or stability. The exact effects will depend on the nature of the target molecule and the specific reaction conditions.
Action Environment
The action of (Trifluoromethyl)tris(triphenylphosphine)copper(I) can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under inert gas . Additionally, the efficiency of the trifluoromethylation reaction can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment .
Biochemical Analysis
Biochemical Properties
(Trifluoromethyl)tris(triphenylphosphine)copper(I) plays a crucial role in biochemical reactions, particularly in the field of proteomics. It interacts with a variety of enzymes, proteins, and other biomolecules, facilitating the study of their structures and functions. The compound is known to form stable complexes with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. Additionally, (Trifluoromethyl)tris(triphenylphosphine)copper(I) can interact with proteins like albumin, affecting their binding properties and stability .
Cellular Effects
The effects of (Trifluoromethyl)tris(triphenylphosphine)copper(I) on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. Furthermore, (Trifluoromethyl)tris(triphenylphosphine)copper(I) has been shown to alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, (Trifluoromethyl)tris(triphenylphosphine)copper(I) exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their functions. For example, the compound can inhibit the activity of metalloproteases by binding to their active sites, preventing substrate cleavage. Additionally, (Trifluoromethyl)tris(triphenylphosphine)copper(I) can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Trifluoromethyl)tris(triphenylphosphine)copper(I) can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or moisture. Long-term studies have shown that (Trifluoromethyl)tris(triphenylphosphine)copper(I) can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of (Trifluoromethyl)tris(triphenylphosphine)copper(I) vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, while at high doses, it may exhibit toxic effects. For instance, high doses of (Trifluoromethyl)tris(triphenylphosphine)copper(I) have been associated with oxidative stress and cellular damage in liver tissues. Threshold effects have also been observed, where specific dosages are required to elicit significant biochemical responses .
Metabolic Pathways
(Trifluoromethyl)tris(triphenylphosphine)copper(I) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. The compound can also affect metabolic flux by altering the levels of key metabolites. For example, (Trifluoromethyl)tris(triphenylphosphine)copper(I) can increase the production of reactive oxygen species (ROS), impacting cellular redox balance .
Transport and Distribution
Within cells and tissues, (Trifluoromethyl)tris(triphenylphosphine)copper(I) is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to albumin, facilitating its transport in the bloodstream. Additionally, (Trifluoromethyl)tris(triphenylphosphine)copper(I) can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of (Trifluoromethyl)tris(triphenylphosphine)copper(I) is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (Trifluoromethyl)tris(triphenylphosphine)copper(I) can localize to the mitochondria, where it influences mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluoromethyl)tris(triphenylphosphine)copper(I) typically involves the reaction of copper(I) chloride with triphenylphosphine and trifluoromethylating agents. One common method includes the use of trifluoromethyltrimethylsilane as the trifluoromethylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
While specific industrial production methods for (Trifluoromethyl)tris(triphenylphosphine)copper(I) are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(Trifluoromethyl)tris(triphenylphosphine)copper(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The copper(I) center can undergo oxidation to copper(II) or reduction back to copper(I) depending on the reagents used.
Common Reagents and Conditions
Common reagents used in reactions with (Trifluoromethyl)tris(triphenylphosphine)copper(I) include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out in organic solvents like tetrahydrofuran or dichloromethane under an inert atmosphere .
Major Products Formed
The major products formed from reactions involving (Trifluoromethyl)tris(triphenylphosphine)copper(I) depend on the type of reaction. For example, substitution reactions may yield various trifluoromethylated organic compounds, while oxidation reactions may produce copper(II) complexes .
Scientific Research Applications
(Trifluoromethyl)tris(triphenylphosphine)copper(I) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and trifluoromethylation reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential in drug development, particularly in the synthesis of trifluoromethylated pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(Trifluoromethyl)bis(triphenylphosphine)copper(I): Similar structure but with two triphenylphosphine ligands.
(Trifluoromethyl)tris(diphenylphosphine)copper(I): Similar structure but with diphenylphosphine ligands instead of triphenylphosphine.
Uniqueness
(Trifluoromethyl)tris(triphenylphosphine)copper(I) is unique due to its specific coordination environment, which provides distinct reactivity and stability compared to other similar compounds. The presence of three triphenylphosphine ligands and a trifluoromethyl group offers a unique combination of steric and electronic properties that enhance its catalytic performance .
Properties
IUPAC Name |
copper(1+);trifluoromethane;triphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.CF3.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h3*1-15H;;/q;;;-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEZRALRKPUAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[C-](F)(F)F.[Cu+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H45CuF3P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476625 | |
| Record name | MolPort-028-616-411 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
919.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325810-07-9 | |
| Record name | MolPort-028-616-411 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


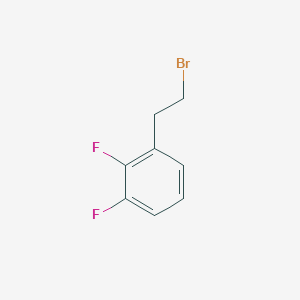

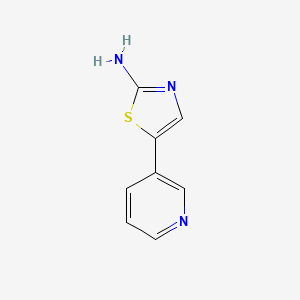

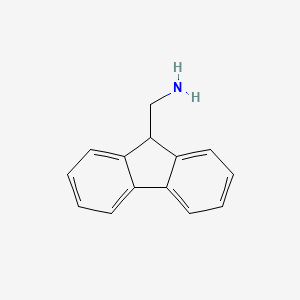
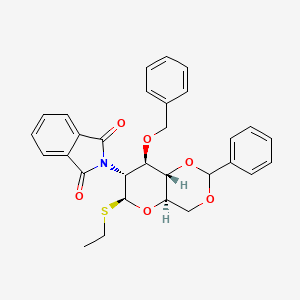

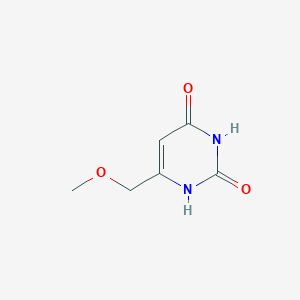


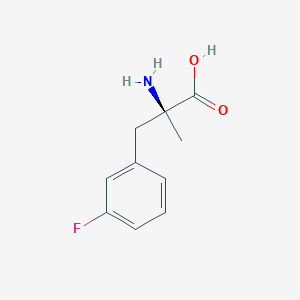
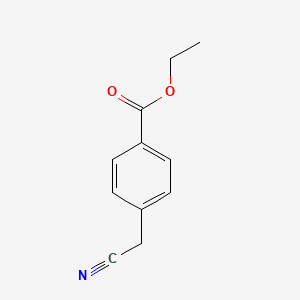
![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)

